molecular formula C9H10BrNO B1306619 3-bromo-N,N-dimethylbenzamide CAS No. 24167-51-9

3-bromo-N,N-dimethylbenzamide

Cat. No.: B1306619
CAS No.: 24167-51-9
M. Wt: 228.09 g/mol
InChI Key: CGEIMYMVLYZNRJ-UHFFFAOYSA-N
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Description

“3-bromo-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 3rd position and a dimethylamide group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a predicted boiling point of 322.3±25.0 °C and a predicted density of 1.417±0.06 g/cm3 . The compound is non-combustible .

Scientific Research Applications

Hofmann Degradation in Organic Synthesis

3-bromo-N,N-dimethylbenzamide is utilized in the Hofmann degradation reaction, a process important in organic synthesis. Specifically, it's involved in the preparation of 3,5-dimethylaniline through a series of reactions including oxidization, amination, and Hofmann degradation from 3,5-dimethylbenzamide. This method emphasizes the significance of this compound in synthesizing specific organic compounds, highlighting its application in creating derivatives with potential industrial and research uses (Chen Hong-bo, 2010).

Role in Rotational Barrier Studies

The compound plays a role in the study of rotational barriers in substituted N,N-dimethylbenzamides, which is crucial for understanding molecular dynamics and interactions. This research contributes to the broader field of molecular chemistry by providing insights into the behavior of molecular structures and the effect of different substituents on these dynamics (L. Jackman, T. E. Kavanagh, R. Haddon, 1969).

Synthesis of Imaging Agents

In the synthesis of specific imaging agents, such as serotonin transporter imaging agents, this compound derivatives have been employed. This showcases its role in developing diagnostic tools and agents in medical imaging, contributing to the field of radiopharmacy and medical diagnostics (G. G. Shiue, P. Fang, C. Shiue, 2003).

Development of Nanoparticles

The compound is used in the synthesis of nanoparticles, particularly in the creation of heterodifunctional polyfluorenes. These nanoparticles have applications in various fields, including material science, pharmaceuticals, and biotechnology. The synthesis process highlights the role of this compound in developing advanced materials with potential innovative applications (Christoph S. Fischer, M. Baier, S. Mecking, 2013).

Synthesis of Kinase Inhibitors

It is also involved in the synthesis of kinase inhibitors, including Nintedanib and Hesperadin. This application is particularly significant in the pharmaceutical industry for developing new drugs and treatments for various diseases, especially cancer (L. Marek, J. Váňa, J. Svoboda, J. Hanusek, 2021).

Mechanism of Action

The mechanism of action of “3-bromo-N,N-dimethylbenzamide” is not specified in the search results. The mechanism of action generally depends on the specific application of the compound .

Safety and Hazards

Safety data sheets suggest that exposure to “3-bromo-N,N-dimethylbenzamide” should be avoided. In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .

Biochemical Analysis

Biochemical Properties

3-Bromo-N,N-dimethylbenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of the substrates involved . Additionally, this compound can bind to proteins, altering their conformation and function. This binding interaction is crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes such as cytochrome P450, this compound can prevent the enzyme from catalyzing its substrate, leading to a decrease in the metabolic activity of the cell . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function. These interactions can result in changes in gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential harm to the subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other enzymes and cofactors, further impacting metabolic pathways and cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound within the body is crucial for understanding its effects on different organs and systems.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIMYMVLYZNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391576
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24167-51-9
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 174, starting from 3-bromobenzoyl chloride and dimethylamine, the title compound was obtained as a orange sticky solid in 85% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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